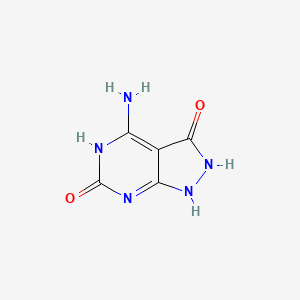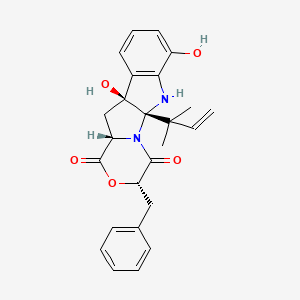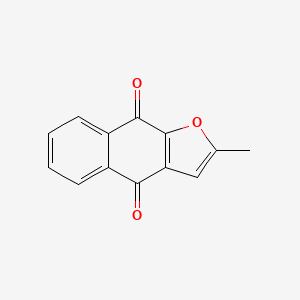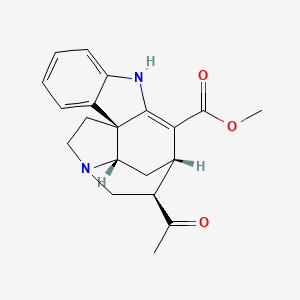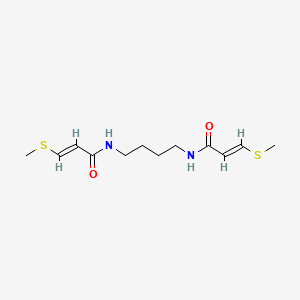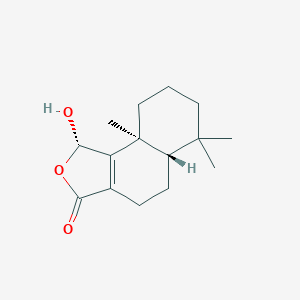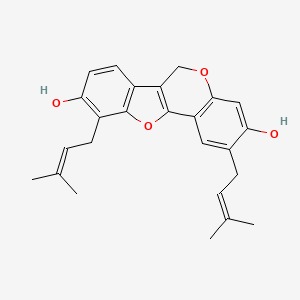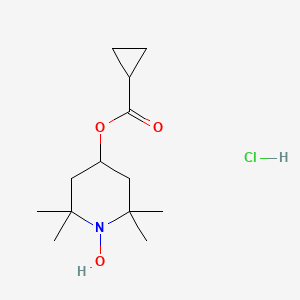
OT-551 塩酸塩
概要
説明
This compound is topically administered as an eye drop and has the unique ability to penetrate cell membranes, reaching both the front and back of the eye . It is known for its anti-inflammatory and antioxidant properties, making it a promising candidate for protecting against retina photoreceptor cell death and inhibiting angiogenesis .
科学的研究の応用
OT-551 hydrochloride has been extensively studied for its potential in treating age-related macular degeneration. It has shown promise in both early-stage and advanced dry age-related macular degeneration by protecting against retina photoreceptor cell death and inhibiting angiogenesis . Additionally, it has been investigated for its use in treating cataracts, eye disorders, and infections . The compound’s antioxidant properties make it a valuable tool in research focused on oxidative stress and its impact on cellular health .
作用機序
生化学分析
Biochemical Properties
OT-551 hydrochloride plays a crucial role in biochemical reactions due to its ability to penetrate cell membranes and reach both the front and back of the eye . It interacts with various biomolecules, including enzymes and proteins. One of the key interactions is with superoxide dismutase 1 (SOD1), an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide . This interaction enhances the antioxidant capacity of OT-551 hydrochloride, protecting retinal cells from oxidative stress. Additionally, OT-551 hydrochloride inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex involved in inflammatory responses .
Cellular Effects
OT-551 hydrochloride exerts significant effects on various cell types, particularly retinal pigment epithelial cells. It protects these cells from light-induced degeneration by reducing oxidative stress and inflammation . The compound influences cell signaling pathways by inhibiting NF-κB, leading to decreased production of pro-inflammatory cytokines . Furthermore, OT-551 hydrochloride affects gene expression by modulating the activity of transcription factors involved in oxidative stress and inflammation . These cellular effects contribute to the preservation of retinal function and visual acuity in patients with age-related macular degeneration .
Molecular Mechanism
The molecular mechanism of OT-551 hydrochloride involves several key processes. The compound penetrates cell membranes and interacts with SOD1, enhancing its antioxidant activity . It also inhibits NF-κB, reducing the expression of pro-inflammatory genes . Additionally, OT-551 hydrochloride modulates the activity of other transcription factors, leading to changes in gene expression that protect retinal cells from oxidative damage . These molecular interactions contribute to the compound’s therapeutic effects in ocular diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of OT-551 hydrochloride have been studied over extended periods. The compound has shown stability and sustained efficacy in reducing oxidative stress and inflammation in retinal cells . Long-term studies have demonstrated that OT-551 hydrochloride maintains its protective effects on retinal function and visual acuity over time
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of OT-551 hydrochloride vary with different dosages. At lower doses, the compound effectively reduces oxidative stress and inflammation without causing significant adverse effects . At higher doses, OT-551 hydrochloride may exhibit toxic effects, including retinal damage and impaired visual function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
OT-551 hydrochloride is involved in several metabolic pathways, primarily related to its antioxidant and anti-inflammatory properties. The compound interacts with SOD1, enhancing its activity and promoting the dismutation of superoxide radicals . Additionally, OT-551 hydrochloride inhibits NF-κB, reducing the production of pro-inflammatory cytokines . These interactions contribute to the compound’s protective effects on retinal cells and its potential therapeutic applications in ocular diseases.
Transport and Distribution
OT-551 hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound’s lipophilic nature allows it to penetrate cell membranes and reach intracellular targets . It is distributed throughout the retina, reaching both the front and back of the eye . The transport and distribution of OT-551 hydrochloride are influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in retinal cells .
Subcellular Localization
The subcellular localization of OT-551 hydrochloride is critical for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of retinal cells, where it exerts its antioxidant and anti-inflammatory effects . The targeting of OT-551 hydrochloride to specific subcellular compartments is facilitated by its lipophilic nature and interactions with transporters and binding proteins . These factors contribute to the compound’s efficacy in protecting retinal cells from oxidative stress and inflammation.
準備方法
OT-551 hydrochloride is synthesized by Othera Pharmaceuticals. The compound is a lipophilic, disubstituted hydroxylamine that can be administered as an eye drop. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are not extensively documented, but the compound is synthesized in a controlled laboratory environment to ensure purity and efficacy .
化学反応の分析
OT-551 hydrochloride undergoes various chemical reactions, including oxidation and reduction. As a potent catalytic antioxidant, it can neutralize reactive oxygen species, thereby protecting cells from oxidative damage . Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. The major products formed from these reactions are typically more stable, less reactive compounds that do not pose a threat to cellular integrity .
類似化合物との比較
OT-551 hydrochloride is unique in its ability to penetrate cell membranes and reach both the front and back of the eye. Similar compounds include TEMPOL derivatives such as TEMPOL-H (OT-674), which also exhibit antioxidant properties . OT-551 hydrochloride stands out due to its specific application in treating age-related macular degeneration and its ability to inhibit angiogenesis . Other similar compounds include various hydroxylamine derivatives, but OT-551 hydrochloride’s lipophilic nature and targeted delivery make it particularly effective .
特性
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3.ClH/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9;/h9-10,16H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEXDXBTNACMOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211794 | |
| Record name | OT-551 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627085-15-8 | |
| Record name | OT-551 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627085158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OT-551 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OT-551 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095G6QEF8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

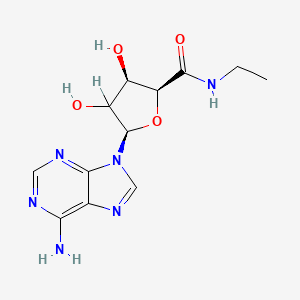
![(5R)-3-[4-[1-[(2R)-2,3-Dihydroxy-1-oxopropyl]-1,2,3,6-tetrahydro-4-pyridinyl]-3,5-difluorophenyl]-5-[(3-isoxazolyloxy)methyl]-2-oxazolidinone](/img/structure/B1245031.png)
![(2Z,6E)-8-[(1R,3R)-3-[(E)-4-carboxy-3-methylbut-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl]-6-methyl-2-(4-methylpent-3-enyl)octa-2,6-dienoic acid](/img/structure/B1245033.png)
![1-(7-{2-[2,6-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-3-hydroxy-5-methylphenyl}-8,12-dihydroxy-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate](/img/structure/B1245034.png)

